Dronedarone hydrochloride is a synthetic benzofuran derivative [], structurally similar to amiodarone, and classified as a class III antiarrhythmic drug []. It plays a significant role in scientific research focusing on cardiovascular health, particularly in relation to atrial fibrillation [] and other cardiac arrhythmias []. Research exploring its applications in improving endothelial progenitor cell bioactivity for potential cardiovascular disease treatment also exists [].
Dronedarone hydrochloride is a synthetic antiarrhythmic medication primarily used to manage atrial fibrillation and atrial flutter. It is designed to reduce the risk of cardiovascular hospitalization in patients with these conditions. Dronedarone is structurally related to amiodarone, another well-known antiarrhythmic drug, but it has a more favorable side effect profile and does not contain iodine, which helps reduce thyroid-related side effects.
Dronedarone hydrochloride was developed by Sanofi-Aventis and received approval from the U.S. Food and Drug Administration in 2009. The compound is synthesized through various chemical processes that involve multiple steps to ensure high purity and efficacy.
Dronedarone hydrochloride is classified as a Class III antiarrhythmic agent according to the Vaughan Williams classification system. It works by prolonging the cardiac action potential and refractory period, thus stabilizing heart rhythm.
The synthesis of dronedarone hydrochloride can be approached through several methods, which typically involve the following key steps:
Technical details of these methods indicate that newer approaches focus on reducing costs and improving yields while minimizing environmental impact through milder reaction conditions .
The molecular formula of dronedarone hydrochloride is C_31H_34ClN_3O_5S. Its structure features a benzofuran core substituted with various functional groups, including a butyl chain, an amine, and a sulfonamide group.
The three-dimensional structure can be visualized using computational chemistry software, which helps in understanding its interaction with biological targets.
The synthesis of dronedarone hydrochloride involves several critical reactions:
Dronedarone exerts its antiarrhythmic effects through multiple mechanisms:
This multifaceted mechanism allows dronedarone to effectively control heart rhythm disturbances while minimizing adverse effects associated with other antiarrhythmic agents .
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and detect impurities during synthesis .
Dronedarone hydrochloride is primarily used in clinical settings for:
Dronedarone hydrochloride (C₃₁H₄₄N₂O₅S·HCl, CAS 141625-93-6) is a non-iodinated benzofuran derivative with a molecular weight of 593.22 g/mol. Its structure features a benzofuran core substituted at the C2 position with an n-butyl chain and at the C3 position with a p-hydroxybenzoyl group modified by a methanesulfonamide moiety (-SO₂NHCH₃) and a dibutylamino-propoxy side chain (-OCH₂CH₂CH₂N(Bu)₂). The hydrochloride salt enhances aqueous solubility, critical for bioavailability. Key structural attributes include:
Table 1: Structural Properties of Dronedarone Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₃₁H₄₅ClN₂O₅S |
CAS Number (Hydrochloride) | 141625-93-6 |
Molecular Weight | 593.22 g/mol |
Key Functional Groups | Benzofuran, sulfonamide, tert-amine |
Lipophilicity (logP) | ~3.5 |
The synthesis of dronedarone’s benzofuran core leverages transition-metal-catalyzed coupling reactions. A pivotal step involves iodocyclization of 2-allyl-4-nitro-phenol derivatives to form 2-butyl-3-iodobenzofuran, achieved using iodine and tetramethylguanidine (TMG) [2] [9]. This iodo intermediate undergoes carbonylative Suzuki–Miyaura coupling with p-anisoylboronic acid derivatives under Pd catalysis:
Table 2: Key Synthetic Methods for Dronedarone Intermediates
Method | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
Iodocyclization | I₂, TMG, CHCl₃, reflux | 2-Butyl-3-iodobenzofuran | 75% |
Carbonylative Suzuki Coupling | Pd(OAc)₂, PPh₃, CO, p-anisoylboronic acid | (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | 82% |
Demethylation | BBr₃, CH₂Cl₂, −78°C | p-Hydroxybenzoyl derivative | 90% |
Demethylation-O-Alkylation Tandem Process: The p-methoxy group of the coupled ketone is demethylated using BBr₃ in dichloromethane at −78°C to prevent side reactions. Subsequent O-alkylation with 1-chloro-3-dibutylaminopropane hydrochloride employs K₂CO₃ as a base, yielding dronedarone free base [3] [7].
Impurity Control: Critical impurities include:
Alternative Benzofuran Assembly: A modified Nenitzescu reaction condenses 1,4-benzoquinone with 3-(dibutylamino)-1-(4-methoxyphenyl)propane-1,3-dione, forming the benzofuran core in one step (55% yield) [3]. This route bypasses Pd-catalyzed steps but requires rigorous purification of retro-Claisen byproducts [3].
Dronedarone’s synthesis diverges significantly from amiodarone’s, reflecting deliberate design to enhance safety and manufacturability:
Table 3: Synthetic Comparison with Amiodarone
Feature | Dronedarone Hydrochloride | Amiodarone |
---|---|---|
Key Heteroatoms | N, S (no halogens) | I, N |
Core Assembly | Suzuki coupling/Nenitzescu reaction | Ullmann ether synthesis |
Lipophilicity (logP) | ~3.5 | ~7.2 |
Half-Life | 13–19 hours | 25–100 days |
Major Process Challenge | Control of debutylated impurities | Iodine handling and residues |
The structural and synthetic refinements in dronedarone exemplify targeted drug design to retain pharmacodynamics while optimizing pharmacokinetics and manufacturability [1] [6] [8].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2